N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core. The compound’s structure includes a 3-nitrophenyl substituent at the imidazole’s 5-position and an o-tolyl group at the 1-position. The N-methyl acetamide moiety is attached via a sulfur atom at the imidazole’s 2-position. This design combines electron-withdrawing (nitro group) and electron-donating (methyl group from o-tolyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-6-3-4-9-16(13)22-17(11-21-19(22)27-12-18(24)20-2)14-7-5-8-15(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHZYFWJPNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The biological activity of N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide primarily hinges on its ability to interact with protein targets. The imidazole ring facilitates binding to metal ions within enzymes, potentially inhibiting their activity. The thioacetamide group can also form covalent bonds with certain amino acids, further altering enzyme function.
Comparison with Similar Compounds
Key Observations:
- Aromatic Diversity: Analogous compounds with benzofuran () or naphthalene () moieties exhibit bulkier structures, which may affect pharmacokinetics.
- Hybrid Systems: Triazole-containing derivatives (e.g., 6c in ) use click chemistry for synthesis, enabling modular design but differing in conformational flexibility compared to the target compound’s imidazole-thioacetamide core .
Biological Activity
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Nitrophenyl Group : Enhances reactivity and biological activity.
- Thioacetamide Moiety : Contributes to its interaction with biological targets.
The molecular formula is CHNOS, with a molecular weight of approximately 342.42 g/mol. The presence of the nitrophenyl group is particularly significant as it influences the compound's binding affinity to biological targets, potentially affecting its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Initial studies suggest potential efficacy against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Mechanistic studies indicate that it may target specific enzymes involved in cancer progression, such as thymidylate synthase and HDAC (Histone Deacetylase).
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, impacting cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may facilitate the production of ROS, contributing to cytotoxic effects against cancer cells.
Case Studies
Several studies have been conducted to evaluate the biological activities of similar imidazole derivatives. Here are some notable findings:
These studies highlight the potential of imidazole derivatives, including this compound, in therapeutic applications.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyl vs. p-tolyl) and thioether bond formation.
- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₀H₁₈N₄O₃S, MW: 406.1 g/mol) and detect impurities.
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NO₂ at ~1520 cm⁻¹).
- HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
Advanced Research Question
- Substituent Effects : Compare derivatives with varying aryl groups (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) to assess electronic/steric impacts on binding. For example, the nitro group enhances electrophilicity, while methoxy groups improve solubility.
- Thioether Linkage : Replace sulfur with oxygen/selenium to evaluate redox stability and target interactions.
- Case Study : Analogues with o-tolyl groups showed 2–3× higher IC₅₀ against kinase targets than p-tolyl derivatives due to improved steric fit .
How can conflicting biological activity data across studies be systematically addressed?
Advanced Research Question
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies.
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the thioether group).
- Data Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
What strategies mitigate stability issues during storage and experimental use?
Advanced Research Question
- Oxidative Degradation : Store at –20°C under argon to prevent sulfoxide/sulfone formation.
- Hydrolysis : Avoid aqueous buffers at pH >8, where the thioacetamide bond is labile.
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .
What mechanistic insights can be gained from studying this compound’s interaction with enzymes or receptors?
Advanced Research Question
- Binding Mode Analysis : Use X-ray crystallography or molecular docking to map interactions (e.g., hydrogen bonds between the nitro group and Arg residues in kinase active sites).
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms.
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify downstream effects in cancer cell lines .
How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- QSAR Models : Train models on logP, polar surface area, and H-bond donors to predict bioavailability.
- MD Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on lipid bilayer interactions.
- ADMET Prediction : Use tools like SwissADME to optimize solubility (>50 μM) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
